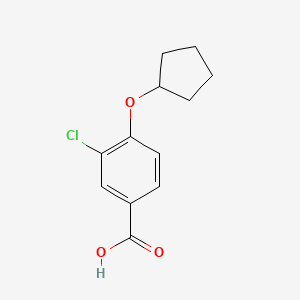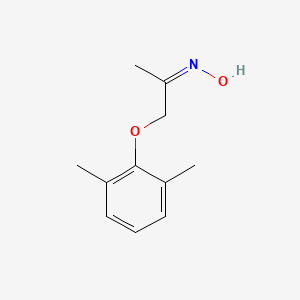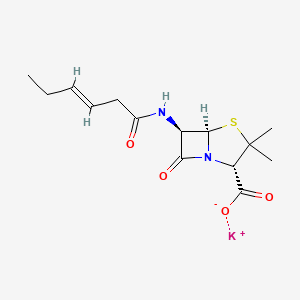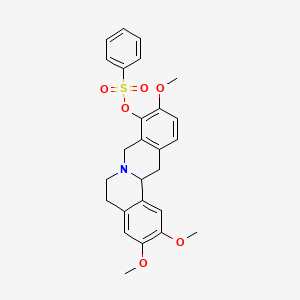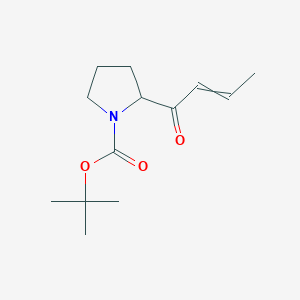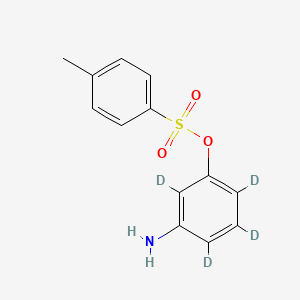
m-Aminophenyl Tosylate-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Aminophenyl Tosylate-D4 is a deuterated compound used as an intermediate in various chemical syntheses. It is particularly noted for its role in the synthesis of labeled versions of color developers, such as Pergafast 201-d4. The molecular formula of this compound is C13H9D4NO3S, and it appears as a yellow solid.
Métodos De Preparación
The synthesis of m-Aminophenyl Tosylate-D4 typically involves the tosylation of m-aminophenol with para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
m-Aminophenyl Tosylate-D4 undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include strong bases, nucleophiles, and oxidizing or reducing agents. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Depending on the reaction, products can include substituted phenyl derivatives, oxidized or reduced forms of the compound, and various intermediates used in further syntheses.
Aplicaciones Científicas De Investigación
m-Aminophenyl Tosylate-D4 is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, it is used to create labeled compounds for tracing and analytical studies.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the study of metabolic pathways and enzyme interactions.
Medicine: The compound’s derivatives may be used in drug development and diagnostic research.
Industry: It is employed in the production of color developers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of m-Aminophenyl Tosylate-D4 involves its role as an intermediate in chemical reactions. The tosylate group facilitates nucleophilic substitution, while the amino group can engage in various chemical transformations. These properties make it a versatile compound in synthetic chemistry, enabling the formation of complex molecules through well-defined reaction pathways .
Comparación Con Compuestos Similares
m-Aminophenyl Tosylate-D4 can be compared with other tosylate and amino derivatives:
m-Aminophenyl Tosylate: Similar in structure but not deuterated, used in similar applications.
p-Toluenesulfonyl Chloride (Ts-Cl): A reagent used to introduce the tosylate group into compounds.
Methanesulfonyl Chloride (Ms-Cl): Another sulfonyl chloride used for similar purposes but with different reactivity and properties.
The uniqueness of this compound lies in its deuterated form, which is particularly useful in labeling studies and analytical applications, providing distinct advantages in tracing and identification.
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
267.34 g/mol |
Nombre IUPAC |
(3-amino-2,4,5,6-tetradeuteriophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3/i2D,3D,4D,9D |
Clave InChI |
RUZVAAMFWWVKGG-CKSJCSQYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])OS(=O)(=O)C2=CC=C(C=C2)C)[2H])N)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


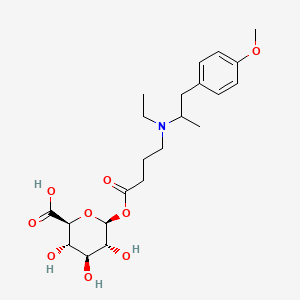
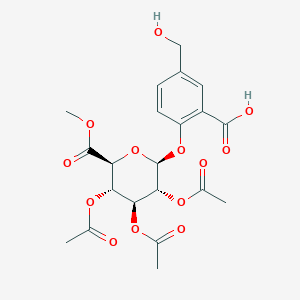
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

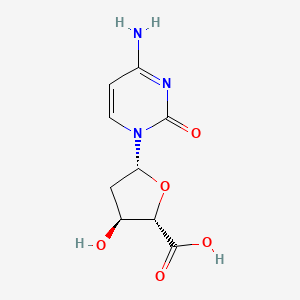


![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
